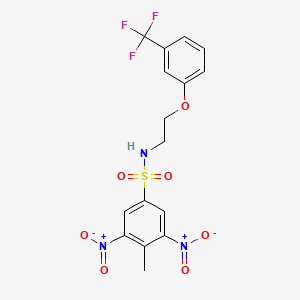

4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide” is an organic compound containing a benzenesulfonamide core with various substituents, including a methyl group, two nitro groups, and a trifluoromethyl phenoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzenesulfonamide core with its various substituents. The nitro groups are electron-withdrawing, which could influence the reactivity of the molecule. The trifluoromethyl group is also electron-withdrawing and could contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The nitro groups in the compound could potentially undergo reduction reactions to form amines. The trifluoromethyl group might undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of nitro and trifluoromethyl groups could increase its polarity and potentially its boiling point .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

- Photosensitizing Properties for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit promising properties as photosensitizers in photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiviral Applications

- Potential Anti-Inflammatory and Anticancer Agents : Küçükgüzel et al. (2013) synthesized novel benzenesulfonamide derivatives, demonstrating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study highlights the versatile bioactivity of benzenesulfonamide derivatives in various therapeutic contexts (Küçükgüzel et al., 2013).

Diagnostic and Imaging Applications

- pH-Responsive Contrast Agents for Medical Imaging : A paper by Uzal-Varela et al. (2020) focuses on the development of Mn2+ complexes containing sulfonamide groups with pH-responsive relaxivity. These complexes could be useful in medical imaging, specifically in MRI, as they provide a pH-dependent relaxivity response, which is vital for accurate diagnostics (Uzal-Varela et al., 2020).

Synthetic Chemistry and Drug Development Applications

Synthesis of Novel Pharmaceutical Compounds : The study by Sarvaiya, Gulati, and Patel (2019) describes the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds with benzenesulfonamide. These compounds show significant antimicrobial activity against various bacteria and fungi, indicating their potential in developing new pharmaceuticals (Sarvaiya, Gulati, & Patel, 2019).

Endothelin Antagonists for Cardiovascular Diseases : Research by Murugesan et al. (1998) on biphenylsulfonamide endothelin antagonists reveals a novel series of compounds with potential application in treating cardiovascular diseases, including hypertension and heart failure. These compounds showed promising activity in inhibiting endothelin-A (ETA) receptor (Murugesan et al., 1998).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-3,5-dinitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O7S/c1-10-14(21(23)24)8-13(9-15(10)22(25)26)30(27,28)20-5-6-29-12-4-2-3-11(7-12)16(17,18)19/h2-4,7-9,20H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTQCORXNZIJIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961350.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2961354.png)

![2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2961356.png)

![2-(8-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2961357.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2961358.png)

![11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2961361.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2961367.png)

![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)